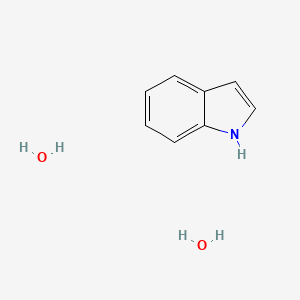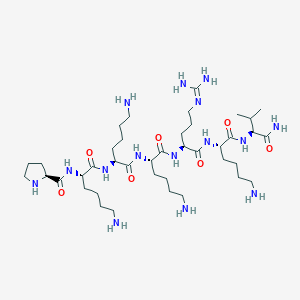![molecular formula C36H50S2 B12571288 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene CAS No. 184583-89-9](/img/structure/B12571288.png)
1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene is an organic compound characterized by its unique structure, which includes an octadecyl chain and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene typically involves a multi-step process. One common method includes the reaction of octadecyl bromide with a phenylsulfanyl-substituted benzene derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler hydrocarbon structure.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the octadecyl chain can interact with lipid membranes, affecting their properties. The compound’s effects are mediated through these interactions, influencing the behavior of biological membranes or synthetic materials.
Comparaison Avec Des Composés Similaires
1-Octadecyl-3-(3-(trifluoromethyl)phenyl)urea: Similar in structure but contains a trifluoromethyl group instead of a phenylsulfanyl group.
1-Octadecyl-3-(2-(trifluoromethyl)phenyl)urea: Another similar compound with a trifluoromethyl group in a different position.
Uniqueness: 1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its trifluoromethyl-substituted counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
184583-89-9 |
|---|---|
Formule moléculaire |
C36H50S2 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
1-octadecyl-3-(3-phenylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C36H50S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-32-24-21-27-34(30-32)38-36-29-22-28-35(31-36)37-33-25-19-17-20-26-33/h17,19-22,24-31H,2-16,18,23H2,1H3 |
Clé InChI |
XZNGDIIJWYAPOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=CC=C1)SC2=CC=CC(=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)

![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)




![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
